Butyltris(pentafluorophenyl)tin(IV)

Beschreibung

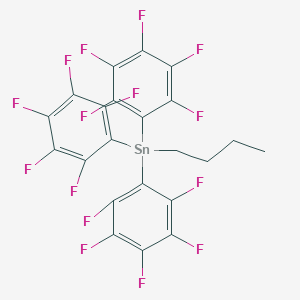

Butyltris(pentafluorophenyl)tin(IV) is an organotin compound featuring a tetravalent tin center bonded to one butyl group and three pentafluorophenyl (C₆F₅) groups. Organotin compounds are widely studied for applications in catalysis, materials science, and pharmaceuticals due to their unique electronic and steric properties.

Eigenschaften

CAS-Nummer |

1182-53-2 |

|---|---|

Molekularformel |

C22H9F15Sn |

Molekulargewicht |

677 g/mol |

IUPAC-Name |

butyl-tris(2,3,4,5,6-pentafluorophenyl)stannane |

InChI |

InChI=1S/3C6F5.C4H9.Sn/c3*7-2-1-3(8)5(10)6(11)4(2)9;1-3-4-2;/h;;;1,3-4H2,2H3; |

InChI-Schlüssel |

WEOWFDNPJWNYOK-UHFFFAOYSA-N |

SMILES |

CCCC[Sn](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |

Kanonische SMILES |

CCCC[Sn](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |

Synonyme |

Butyltris(pentafluorophenyl)tin(IV) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tin, butyltris(pentafluorophenyl)- typically involves the reaction of tin(IV) chloride with butyl lithium and pentafluorophenyl lithium. The reaction proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

SnCl4+BuLi+3C6F5Li→BuSn(C6F5)3+4LiCl

The reaction is usually carried out in a suitable solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity and ensure high yields.

Industrial Production Methods: Industrial production of tin, butyltris(pentafluorophenyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent purity, to ensure consistent product quality. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: Butyltris(pentafluorophenyl)tin(IV) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides, which are useful in catalysis and materials science.

Reduction: Reduction reactions can convert the tin(IV) center to lower oxidation states, altering its reactivity and applications.

Substitution: The butyl and pentafluorophenyl groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as Grignard reagents or organolithium compounds.

Major Products:

Oxidation: Tin oxides and fluorinated organic compounds.

Reduction: Reduced tin species and butyl or pentafluorophenyl derivatives.

Substitution: A variety of organotin compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Butyltris(pentafluorophenyl)tin(IV) is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials. Its unique reactivity makes it valuable in organometallic chemistry and catalysis.

Biology: In biological research, the compound is explored for its potential as a bioactive agent. Its interactions with biological molecules and potential therapeutic applications are subjects of ongoing studies.

Medicine: The compound’s potential as a drug delivery agent and its interactions with biological systems are being investigated. Its ability to form stable complexes with various ligands makes it a candidate for targeted drug delivery.

Industry: In the industrial sector, tin, butyltris(pentafluorophenyl)- is used in the production of high-performance coatings, adhesives, and electronic materials. Its unique properties contribute to the development of advanced technologies.

Wirkmechanismus

The mechanism of action of tin, butyltris(pentafluorophenyl)- involves its ability to form stable complexes with various ligands. The tin center can coordinate with different functional groups, altering the compound’s reactivity and interactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

However, general comparisons can be inferred from structurally or functionally related compounds mentioned in the sources:

a. Tin(IV) Oxide (SnO₂)

- Application : Used in perovskite solar cells as an electron transport layer (ETL) due to its high electron mobility and stability .

- Key Differences: SnO₂ is an inorganic metal oxide, while Butyltris(pentafluorophenyl)tin(IV) is an organometallic compound. The latter’s organic ligands likely enhance solubility in nonpolar solvents, enabling use in homogeneous catalysis.

b. Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

- Role : A Lewis acid catalyst in organic synthesis and polymerization .

- Comparison : Both compounds feature pentafluorophenyl groups, which confer strong electron-withdrawing effects. However, the tin center in Butyltris(pentafluorophenyl)tin(IV) may exhibit distinct Lewis acidity or ligand-exchange behavior compared to boron.

c. 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives

- Relevance : highlights small heterocyclic compounds with chlorine substituents and high polarity. While unrelated structurally, their solubility (0.722 mg/mL in DMSO) and CYP enzyme inhibition profiles underscore the importance of substituents in modulating bioavailability and toxicity .

Data Tables

Table 1: General Properties of Related Compounds

Table 2: Solubility and Bioavailability

| Compound | Solubility (DMSO) | Bioavailability Score |

|---|---|---|

| 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | 0.722 mg/mL | 0.55 |

| Butyltris(pentafluorophenyl)tin(IV) | No data | No data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.